
Galeterone
Vue d'ensemble
Description
TOK-001, également connu sous le nom de Galétérone, est une nouvelle petite molécule développée pour le traitement du cancer de la prostate résistant à la castration. Il s'agit d'un anti-androgène multifonctionnel qui cible sélectivement le cytochrome P450 17A1 et les récepteurs androgènes. Ce composé a montré des résultats prometteurs lors d'essais cliniques et est actuellement étudié pour ses applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du TOK-001 implique la modification des structures stéroïdiennes pour incorporer un groupement benzimidazole. Les étapes clés comprennent :
Hydroxylation : Introduction d'un groupe hydroxyle en position 3 de la structure stéroïdienne de base.
Formation de benzimidazole : Réaction de cyclisation pour former le cycle benzimidazole en position 17.
Purification : Le produit final est purifié à l'aide de techniques chromatographiques pour atteindre une pureté élevée
Méthodes de production industrielle : La production industrielle de TOK-001 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut :
Réactions en batch : Réaliser des réactions dans de grands réacteurs pour produire des quantités significatives.
Chimie à flux continu : Utiliser des réacteurs à flux continu pour améliorer l'efficacité et le rendement des réactions.
Contrôle de la qualité : Mettre en œuvre des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions : TOK-001 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en cétones.
Réduction : Réduction des doubles liaisons dans la structure stéroïdienne de base.
Substitution : Introduction de divers groupes fonctionnels à des positions spécifiques
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Catalyseurs : Palladium sur carbone, oxyde de platine
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés stéroïdiens avec des groupes fonctionnels modifiés, qui peuvent être utilisés ultérieurement pour des applications thérapeutiques .
4. Applications de la recherche scientifique
TOK-001 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les modifications et la synthèse stéroïdiennes.
Biologie : Étudié pour ses effets sur les voies de signalisation du récepteur androgène.
Médecine : Développé comme agent thérapeutique pour le traitement du cancer de la prostate résistant à la castration.
Industrie : Utilisé dans le développement de nouvelles thérapies anti-androgènes et de formulations médicamenteuses .
5. Mécanisme d'action
TOK-001 exerce ses effets par le biais d'un mécanisme d'action triple unique :
Inhibition du cytochrome P450 17A1 : Bloque la biosynthèse des androgènes en inhibant l'enzyme cytochrome P450 17A1.
Antagonisme des récepteurs androgènes : Se lie aux récepteurs androgènes et empêche leur activation.
Réduction de la régulation des récepteurs androgènes : Favorise la dégradation des protéines du récepteur androgène, réduisant ainsi leur concentration dans les cellules .
Applications De Recherche Scientifique
Galeterone is a selective, multitargeted agent that has been investigated for its applications in disrupting androgen signaling in prostate cancer treatment . It functions through several mechanisms, including CYP17 inhibition, androgen receptor (AR) antagonism, and reduction of AR expression in prostate cancer cells by increasing AR protein degradation .
Scientific Research Applications
Prostate Cancer Treatment: this compound has been studied for the treatment of castration-resistant prostate cancer (CRPC) .
- Clinical Trial Results: In ARMOR1, 49.0% of patients achieved a ≥30% decline in prostate-specific antigen (PSA; PSA30), and 22.4% demonstrated a ≥50% PSA decline (PSA50) across all doses. In ARMOR2 part 1, PSA30 was 64.0%, and PSA50 was 48.0% across all doses .
- Dose Optimization: A dose of 2,550 mg/day of this compound tablets was identified for further study due to its efficacy and safety profile . In the 2,550-mg dose cohort, PSA30 was 72.7%, and PSA50 was 54.5% .
- Mechanism of Action: this compound not only inhibits CYP17 and acts as an AR antagonist but also reduces AR expression by promoting AR protein degradation . It has shown activity against AR point mutations like T878A and, in preliminary findings, against cells expressing the AR point mutation F876L .
- Preclinical Studies: In vitro and in vivo data indicate that this compound treatment significantly reduces both full-length AR and AR-V7 splice variant levels in prostate cancer models .
- Comparison with Other Treatments: Xenograft data suggest that this compound may be more efficacious than either casodex or castration in reducing LAPC-4 tumor xenografts .
Pancreatic Cancer Treatment: Research has also explored this compound's role in pancreatic cancer, though results indicate limited clinical activity as a single agent in heavily pre-treated patients .
- Combination Therapy: Studies suggest that combining AR-42, a histone deacetylase (HDAC) inhibitor, with gemcitabine may increase survival compared to either agent alone in transgenic mice .
- AR-42 in Pancreatic Cancer Cells: AR-42 has shown to inhibit pancreatic cancer cell proliferation by causing G2/M cell cycle arrest and inducing apoptosis via caspase-3-dependent and caspase-3-independent pathways . It also reduces cancer cell aggressiveness and suppresses pancreatic cancer tumors in vivo .
Data Tables
Trial | Dose | PSA30 | PSA50 |
---|---|---|---|
ARMOR1 | Increasing doses (650-2,600 mg) | 49.0% | 22.4% |
ARMOR2 | Increasing doses (1,700-3,400 mg) | 64.0% | 48.0% |
ARMOR2 | 2,550-mg dose cohort | 72.7% | 54.5% |
Case Studies
Mécanisme D'action
Comparaison Avec Des Composés Similaires
TOK-001 est comparé à d'autres composés similaires, tels que :
Abiratérone : Un autre inhibiteur du cytochrome P450 17A1 utilisé dans le traitement du cancer de la prostate.
Enzalutamide : Un antagoniste des récepteurs androgènes utilisé dans le traitement du cancer de la prostate.
Composés similaires :
- Abiratérone
- Enzalutamide
- Bicalutamide
TOK-001 se démarque par son approche multifonctionnelle, ciblant plusieurs voies impliquées dans la progression du cancer de la prostate .
Activité Biologique
Galeterone, also known as TOK-001 or VN/124-1, is a novel compound primarily studied for its therapeutic potential in castration-resistant prostate cancer (CRPC). It exhibits a multifaceted mechanism of action, functioning as a CYP17A1 inhibitor, an androgen receptor (AR) antagonist, and an AR degrader. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and relevant case studies.
This compound's biological activity is characterized by three primary mechanisms:
- CYP17A1 Inhibition : this compound inhibits the enzyme CYP17A1, which is crucial for androgen biosynthesis. This inhibition reduces the production of androgens that fuel prostate cancer growth.
- Androgen Receptor Antagonism : It acts as a selective antagonist of the androgen receptor, blocking its activity and preventing androgen-induced signaling pathways that promote tumor growth.
- Androgen Receptor Degradation : this compound enhances the degradation of the androgen receptor, particularly targeting full-length AR and splice variants like AR-V7. This degradation is mediated through increased ubiquitination processes involving Mdm2/CHIP pathways .
Table 1: Summary of this compound's Mechanisms
Mechanism | Description |
---|---|
CYP17A1 Inhibition | Reduces androgen production by blocking steroidogenesis. |
Androgen Receptor Antagonism | Prevents AR activation by competing with natural ligands. |
Androgen Receptor Degradation | Promotes proteasomal degradation of AR, reducing its levels in cancer cells. |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on prostate cancer cell lines such as LNCaP and CWR22Rv1. The compound has been shown to inhibit cell growth with an IC50 value of approximately 2.9 μM in CRPC models . Additionally, it has been reported to effectively block the conversion of pregnenolone to DHEA in HEK-293 cells expressing CYP17A1, albeit with lower potency compared to other inhibitors like abiraterone .
In Vivo Studies
Preclinical in vivo studies using xenograft models have confirmed this compound's efficacy in reducing tumor growth. For instance, treatment with this compound resulted in significant decreases in both full-length AR and AR-V7 levels in tumor tissues . These findings underscore this compound's potential as a therapeutic agent against advanced prostate cancer.
Table 2: In Vitro and In Vivo Efficacy Data
Study Type | Cell Line/Model | Treatment Concentration | IC50/Effect |
---|---|---|---|
In Vitro | LNCaP | 2.9 μM | Growth inhibition |
In Vivo | CRPC Xenograft | Varies | Tumor size reduction |
In Vitro | HEK-293 (CYP17A1) | 10 nM | Blocked DHEA production |
Clinical Applications
This compound was evaluated in clinical trials for its effectiveness in treating CRPC. A notable study highlighted its ability to reduce AR expression and improve patient outcomes compared to traditional therapies . However, challenges related to trial outcomes have been noted, including issues with drug formulation and patient selection criteria.
Comparative Studies
Comparative studies between this compound and other androgen signaling inhibitors like abiraterone and enzalutamide reveal that while this compound has a unique mechanism involving AR degradation, it may not always surpass the efficacy of these established treatments . Nonetheless, its distinct action on both full-length AR and splice variants presents a compelling case for further exploration.
Propriétés
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKTGFSEFKSQG-PAASFTFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025602 | |
Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851983-85-2 | |
Record name | Galeterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851983-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galeterone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galeterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12415 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALETERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Galeterone demonstrates a multi-targeted mechanism of action, primarily affecting the androgen receptor (AR) signaling pathway, which is crucial for prostate cancer progression.
A: this compound (3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene), previously known as VN/124-1 or TOK-001, is a semi-synthetic steroid analog. [, ]
ANone: this compound itself is not generally considered a catalyst. Its primary mechanism of action focuses on inhibiting the enzymatic activity of CYP17A1 and modulating the androgen receptor (AR). While it exhibits binding affinities to specific enzymes, its role is primarily inhibitory rather than catalytic. Therefore, discussing its reaction mechanisms, selectivity, and uses in a catalytic context wouldn't be accurate.
A: While the abstracts don’t provide details on specific computational studies, molecular docking was used to predict the binding of this compound and its metabolite D4G to the active site of CYP21A2. [] This suggests that computational methods are being employed to understand this compound’s interactions with its targets and can further be utilized for:
A: Research has elucidated key structural features crucial for this compound's activity. [, ]
A: While detailed stability data is not available in the abstracts, studies highlight efforts to improve this compound's pharmaceutical properties. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.